![molecular formula C11H16N2O2 B7360545 3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione](/img/structure/B7360545.png)
3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). It has been widely used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes.
Mécanisme D'action
3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione acts as a competitive antagonist of mGluR1, blocking the binding of glutamate to the receptor and inhibiting its downstream signaling pathways. This leads to a decrease in the release of excitatory neurotransmitters and a reduction in neuronal activity.
Biochemical and Physiological Effects:
3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione has been shown to have a range of biochemical and physiological effects, including the modulation of pain perception, anxiety, and depression. It has also been found to affect the release of various neurotransmitters, including glutamate, GABA, and dopamine, and to affect synaptic plasticity and neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione in lab experiments is its selectivity for mGluR1, which allows for the investigation of the specific role of this receptor subtype in various physiological and pathological processes. However, one limitation is that it may not accurately reflect the complex interactions between different neurotransmitter systems in vivo.
Orientations Futures
There are many potential future directions for research involving 3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione, including the investigation of its role in neurodegenerative diseases such as Alzheimer's and Parkinson's, the development of more selective and potent mGluR1 antagonists, and the exploration of its potential therapeutic applications in various psychiatric and neurological disorders. Additionally, further studies are needed to elucidate the complex interactions between different neurotransmitter systems and the role of mGluR1 in these processes.
Méthodes De Synthèse
3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of cyclopropylcyclopropane with sodium hydride, followed by the reaction with methyl 2-bromoacetate and imidazole. The final product is obtained after purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
3-[(1-Cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione has been extensively used in scientific research to investigate the role of mGluR1 in various physiological and pathological processes, including pain, anxiety, depression, addiction, and neurodegenerative diseases. It has been found to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine, and to affect synaptic plasticity and neuronal excitability.
Propriétés
IUPAC Name |
3-[(1-cyclopropylcyclopropyl)methyl]-1-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-12-6-9(14)13(10(12)15)7-11(4-5-11)8-2-3-8/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQQFPGMWKWLQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=O)CC2(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Methyl-[4-(trifluoromethyl)-1,3-thiazol-2-yl]amino]pyrrolidin-2-one](/img/structure/B7360476.png)
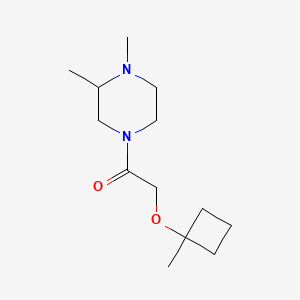

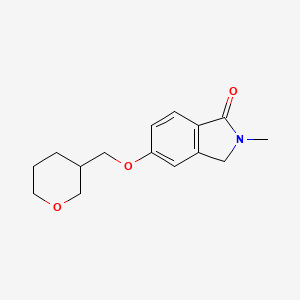
![N-methyl-N-[(5-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxolan-3-amine](/img/structure/B7360496.png)
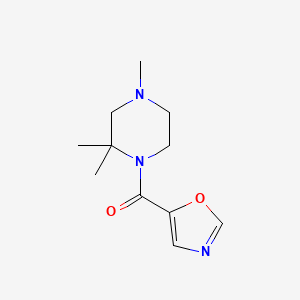
![(3-Chloro-2-hydroxyphenyl)-(6-fluoro-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B7360519.png)

![3-[Cyclopropyl-(2-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7360524.png)

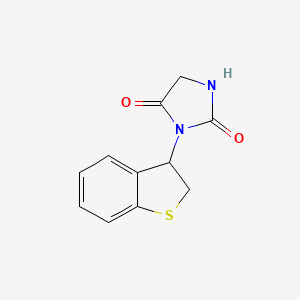
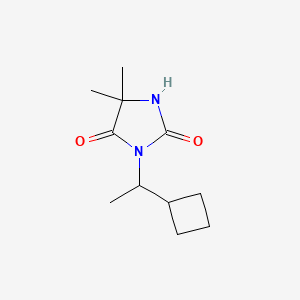
![1-Ethyl-3-(imidazo[1,2-a]pyridin-7-ylmethyl)imidazolidine-2,4-dione](/img/structure/B7360558.png)
![N-(1,3-oxazol-4-ylmethyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B7360571.png)